molecular formula C12H17NO4 B13795984 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol CAS No. 63905-27-1

3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol

Cat. No.: B13795984
CAS No.: 63905-27-1
M. Wt: 239.27 g/mol
InChI Key: OBNUTEJYDRDZQQ-UHFFFAOYSA-N
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Description

3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol is an organic compound characterized by the presence of an acetamidophenoxy group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol typically involves the Williamson ether synthesis. This method uses p-acetamidophenol and 1-methyl-1,2-propanediol as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Parameters such as reaction time, temperature, and reactant ratios are carefully controlled. For example, an optimal reaction time of 16 hours, a temperature of 170°C, and a reactant ratio of 1:5 have been reported to yield high purity products .

Chemical Reactions Analysis

Types of Reactions

3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Acetamidophenoxy)-1-methyl-1,2-propanediol is unique due to its specific structure, which combines the properties of acetamidophenoxy and propanediol

Properties

CAS No.

63905-27-1

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-[4-(2,3-dihydroxybutoxy)phenyl]acetamide

InChI

InChI=1S/C12H17NO4/c1-8(14)12(16)7-17-11-5-3-10(4-6-11)13-9(2)15/h3-6,8,12,14,16H,7H2,1-2H3,(H,13,15)

InChI Key

OBNUTEJYDRDZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(COC1=CC=C(C=C1)NC(=O)C)O)O

Origin of Product

United States

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